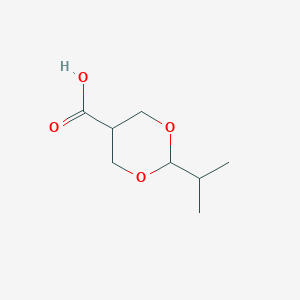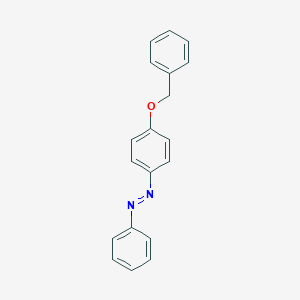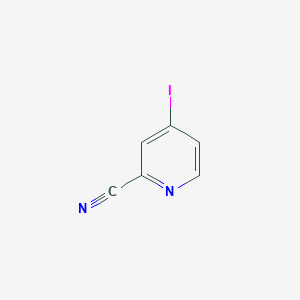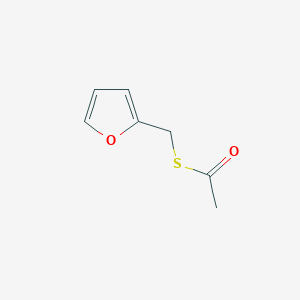
4'-(Trifluormethyl)acetophenon
Übersicht
Beschreibung
4'-(Trifluoromethyl)acetophenone is a chemical compound that is part of the acetophenone family, characterized by the presence of a trifluoromethyl group attached to the acetophenone structure. This functional group significantly influences the chemical and physical properties of the molecule, making it an interesting subject for various chemical studies and applications.
Synthesis Analysis
The synthesis of compounds related to 4'-(Trifluoromethyl)acetophenone has been explored in several studies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with other compounds under specific catalysis, which is a process that could potentially be adapted for the synthesis of 4'-(Trifluoromethyl)acetophenone . Additionally, the synthesis of related compounds through cross-coupling reactions has been reported, which could provide insights into the synthesis of 4'-(Trifluoromethyl)acetophenone .
Molecular Structure Analysis
The molecular structure of compounds similar to 4'-(Trifluoromethyl)acetophenone has been characterized using various spectroscopic methods, including infrared and Raman spectroscopies, as well as single-crystal X-ray diffraction . These studies provide a foundation for understanding the molecular structure of 4'-(Trifluoromethyl)acetophenone, as the presence of substituents like the trifluoromethyl group can have a significant impact on the molecular conformation and stability.
Chemical Reactions Analysis
The reactivity of the trifluoromethyl group in acetophenone derivatives has been explored in the context of anion recognition and binding. A study demonstrated that a trifluoroacetophenone-based binding motif could recognize anions through the formation of adducts stabilized by intramolecular hydrogen bonding . This suggests that 4'-(Trifluoromethyl)acetophenone could potentially participate in similar chemical reactions involving anion recognition.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated polyimides derived from related compounds indicate that these materials have good solubility in polar organic solvents and exhibit excellent thermal stability and mechanical properties . While these properties are specific to polyimides, they suggest that the incorporation of a trifluoromethyl group into acetophenone derivatives can enhance the material properties, which could be relevant for 4'-(Trifluoromethyl)acetophenone as well.
Wissenschaftliche Forschungsanwendungen
Experimente der Organischen Chemie
Die α-Bromierungsreaktion von Carbonylverbindungen ist ein bedeutendes Thema im Bereich der organischen Chemie . 4’-(Trifluormethyl)acetophenon kann in diesen Experimenten verwendet werden, insbesondere bei der Bromierung verschiedener Acetophenonderivate . Diese Anwendung ist besonders nützlich in Experimenten der organischen Chemie im Grundstudium und festigt grundlegende Fähigkeiten im chemischen Experimentieren bei den Studierenden .
Synthese von 4-Chlor-α-brom-acetophenon
4’-(Trifluormethyl)acetophenon kann als Substrat bei der Synthese von 4-Chlor-α-brom-acetophenon verwendet werden . Die Reaktion wird bei 90 ℃ unter Verwendung von Essigsäure als Lösungsmittel durchgeführt, wobei das molare Verhältnis von Substrat zu Bromierungsmittel 1,0:1,1 beträgt .
Zwischenprodukte in der organischen Synthese
α-Bromierte Produkte, die von Bromacetophenon abgeleitet sind, sind wichtige Zwischenprodukte in der organischen Synthese . Sie finden breite Anwendung bei der Herstellung von Pharmazeutika, Pestiziden und anderen Chemikalien .
Enantioselektive Addition von Dialkylzink
Die enantioselektive Addition von Dialkylzink zu 4’-(Trifluormethyl)acetophenon wurde untersucht . Diese Reaktion wird durch 1,2-Bis(hydroxycamphorsulfonamido)cyclohexene in Gegenwart von Titan-Tetraisopropoxid vermittelt .
Phosphoreszenz-Emissionspektroskopie mit gepulster Quelle
Die Phosphoreszenz-Emissionspektren von 4’-(Trifluormethyl)acetophenon wurden mittels Phosphoreszenz-Emissionspektroskopie mit gepulster Quelle untersucht <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20
Safety and Hazards
Wirkmechanismus
Target of Action
4’-(Trifluoromethyl)acetophenone, also known as 1-(4-(trifluoromethyl)phenyl)ethanone, is a chemical compound with the formula C9H7F3O
Mode of Action
It has been used in the enantioselective addition of dialkylzinc mediated by 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide .
Biochemical Pathways
It has been used in the bromination of various acetophenone derivatives .
Result of Action
It has been used in the synthesis of various organic compounds .
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAISVSEJFEWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221130 | |
| Record name | 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
709-63-7 | |
| Record name | 4-(Trifluoromethyl)acetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(Trifluoromethyl)phenyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 709-63-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ2PGR8637 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















